Lecozotan
Description
Background and Context of Neuropharmacological Research on Cognitive Function
Neuropharmacological research into cognitive function seeks to understand the complex interplay of neurotransmitters, receptors, and neural circuits that underpin learning, memory, and other higher-level brain processes. Dysfunction in these systems is implicated in various neurological and psychiatric disorders characterized by cognitive deficits, such as Alzheimer's disease. portico.orgresearchgate.net Historically, research in this area has focused on neurotransmitter systems known to play crucial roles in cognition, including cholinergic and glutamatergic pathways. portico.orgresearchgate.net More recently, the serotonergic system, particularly the 5-hydroxytryptamine (5-HT) receptors, has also been recognized for its significant involvement in modulating cognitive processes. portico.orgresearchgate.netnih.gov This understanding has driven the investigation of compounds targeting these systems as potential therapeutic agents for cognitive impairment. portico.orgresearchgate.net
Identification and Nomenclature of Lecozotan
This compound is a chemical compound that has been investigated within the scope of neuropharmacological research, particularly for its potential effects on cognitive function. portico.orgnih.gov Its identification and characterization involve specific chemical descriptors.
Chemical Name and Synonyms
The primary chemical name for this compound is 4-cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-pyridin-2-ylbenzamide. nih.gov When in its hydrochloride salt form, it is referred to as this compound hydrochloride. portico.orgachemblock.com
Several synonyms and identifiers are used for this compound in academic and chemical databases:
SRA-333 portico.orgtargetmol.com
SRA333 targetmol.com
SRA 333 targetmol.com
this compound HCl targetmol.com
this compound hydrochloride targetmol.com
UNII-48854OTZ5E nih.govwikipedia.org
48854OTZ5E nih.gov
CHEMBL372205 (for the free base) nih.govebi.ac.uk
CHEMBL2107349 (for the hydrochloride) wikidata.org
Molecular Formula and Weight
The molecular formula for this compound (free base) is C₂₈H₂₉N₅O₃. nih.govebi.ac.ukcenmed.com The calculated molecular weight for the free base is approximately 483.57 g/mol . nih.govebi.ac.uk
For this compound hydrochloride, the molecular formula is C₂₈H₃₀ClN₅O₃. portico.orgachemblock.com The molecular weight of this compound hydrochloride is approximately 520.02 g/mol or 520.03 g/mol . portico.orgmedchemexpress.comhodoodo.com
Here is a summary table:
| Form | Molecular Formula | Molecular Weight (approx.) |
| This compound (Free Base) | C₂₈H₂₉N₅O₃ | 483.57 g/mol |
| This compound Hydrochloride | C₂₈H₃₀ClN₅O₃ | 520.02 - 520.03 g/mol |
CAS Registry Numbers
This compound is associated with the following CAS Registry Numbers:
434283-16-6 (for the free base) nih.govwikipedia.orghodoodo.com
433282-68-9 (for the hydrochloride salt) portico.orgachemblock.commedchemexpress.comhodoodo.com
Stereochemical Configuration
This compound possesses a chiral center, and its stereochemical configuration is defined as (R). portico.orgnih.govachemblock.com The synthesis of this compound involves steps that determine this specific stereochemistry, with methods described to ensure the desired configuration. portico.org
Research Significance within Central Nervous System Pharmacology
This compound's research significance within Central Nervous System (CNS) pharmacology primarily stems from its activity as a selective antagonist of the serotonin (B10506) 5-HT₁A receptor. portico.orgnih.govwikipedia.orgmedchemexpress.com The 5-HT₁A receptor is a G protein-coupled receptor widely distributed in the brain, including areas critical for cognitive function like the hippocampus and cerebral cortex. portico.orgwikipedia.org Activation of presynaptic 5-HT₁A autoreceptors inhibits serotonin release, while activation of postsynaptic 5-HT₁A receptors leads to neuronal hyperpolarization and reduced firing rate. portico.orgwikipedia.org
Research has explored the hypothesis that blocking 5-HT₁A receptors could enhance cognitive function, particularly in conditions associated with cognitive decline. portico.orgresearchgate.net This is based on the understanding that serotonergic neurons can exert inhibitory tone on cholinergic and glutamatergic pathways, which are crucial for learning and memory. portico.orgresearchgate.net By antagonizing 5-HT₁A receptors, this compound is proposed to relieve this inhibitory tone, thereby enhancing the release of excitatory neurotransmitters like acetylcholine (B1216132) (ACh) and glutamate (B1630785). portico.orgresearchgate.netwikipedia.org
Preclinical studies have provided evidence supporting this mechanism. In vitro studies using rat hippocampal slices demonstrated that this compound significantly potentiated the potassium chloride-stimulated release of both glutamate and acetylcholine in the dentate gyrus of the hippocampus. portico.orgnih.gov This suggests that this compound can enhance synaptic plasticity and cognitive function through its actions on these neurotransmitter systems.
In Vitro Findings (Hippocampus):
Potentiation of KCl-stimulated glutamate release. portico.orgnih.gov
Potentiation of KCl-stimulated acetylcholine release. portico.orgnih.gov
In vivo studies in animal models have further investigated this compound's effects on cognitive performance. In aged rhesus monkeys, this compound improved performance in a delayed match-to-sample task, a test of learning and memory. portico.org Studies in rats using a modified passive avoidance response test showed that acute administration of this compound enhanced memory in a dose-dependent manner and could prevent memory impairment induced by scopolamine-HCl. nih.gov Importantly, these studies indicated that this compound's cognitive-enhancing effects in rats occurred without significantly affecting anxiety or behavioral depression scores. nih.gov
In Vivo Findings (Animal Models):
Improved cognitive performance in aged rhesus monkeys. portico.org
Enhanced learning and memory in rats. nih.gov
Prevention of scopolamine-induced memory impairment in rats. nih.gov
No significant effect on anxiety or behavioral depression in rats. nih.gov
Research has also indicated that this compound functions as a "silent" or full antagonist at 5-HT₁A receptors, meaning it blocks the activity of agonists without exerting any intrinsic activity itself. portico.orgnih.govmedchemexpress.com Studies in CHO cells transfected with the human 5-HT₁A receptor showed that this compound completely blocked the effect of the full agonist 8-OH-DPAT on cAMP production and GTPγS binding, without eliciting agonist-like effects. portico.org This full antagonist profile at both pre- and postsynaptic 5-HT₁A receptors is considered relevant to its potential therapeutic effects. portico.org
Furthermore, chronic administration of this compound in animal models did not induce tolerance or desensitization of the 5-HT₁A receptor, suggesting a sustained potential for its pharmacological effects over time. portico.orgtargetmol.com
These research findings highlight this compound's significance as a probe and potential therapeutic agent in the study of cognitive dysfunction, particularly through its selective antagonism of the 5-HT₁A receptor and its downstream effects on cholinergic and glutamatergic neurotransmission. portico.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H29N5O3 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
4-cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C28H29N5O3/c1-21(31-13-15-32(16-14-31)24-5-4-6-25-27(24)36-18-17-35-25)20-33(26-7-2-3-12-30-26)28(34)23-10-8-22(19-29)9-11-23/h2-12,21H,13-18,20H2,1H3/t21-/m1/s1 |
InChI Key |
NRPQELCNMADTOZ-OAQYLSRUSA-N |
SMILES |
CC(CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5 |
Isomeric SMILES |
C[C@H](CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5 |
Canonical SMILES |
CC(CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Development of Lecozotan
Design Principles of Benzodioxanylpiperazine Scaffolds for 5-HT1A Receptor Interaction
The benzodioxanylpiperazine scaffold serves as a central structural motif in Lecozotan and related compounds designed to interact with the 5-HT1A receptor. nih.govacs.orgacs.org This scaffold provides a framework onto which various substituents can be introduced to modulate affinity, efficacy, and pharmacokinetic properties. The design of these derivatives is guided by the known pharmacophore requirements for 5-HT1A receptor ligands, often involving an arylpiperazine moiety linked to an aromatic or heteroaromatic system. nih.govuniroma1.it The benzodioxane portion contributes to the lipophilicity and can engage in specific interactions within the receptor binding site.
Influence of Chemical Modifications on Receptor Affinity and Functional Activity
A series of benzodioxanylpiperazine derivatives bearing a 4-aryl amide substituent were synthesized and evaluated for their affinity for the human 5-HT1A receptor and their functional antagonist activity. nih.govacs.orgacs.org These studies demonstrated that modifications to the 4-aryl amide substituent significantly influence the compounds' interaction with the receptor. While many compounds in this series exhibited high affinity for the 5-HT1A receptor, they displayed varying degrees of intrinsic activity in vivo. nih.govacs.orgacs.org this compound (compound 11c in some studies) was identified as a compound possessing high affinity and potent antagonist activity with minimal intrinsic activity, classifying it as a "silent" antagonist in certain models. acs.orgresearchgate.net
Optimization Strategies for Preclinical Candidates
Optimization strategies for preclinical candidates in the benzodioxanylpiperazine series focused on identifying compounds with improved potency, selectivity, and desirable pharmacokinetic profiles. The goal was to move from initial hits to a compound suitable for clinical development. This compound was selected for further development based on its favorable profile, including its potency and selectivity for the 5-HT1A receptor, its lack of significant intrinsic activity, and its oral bioavailability demonstrated in animal models. acs.orgresearchgate.netnih.govresearchgate.netnih.gov This selection process often involves evaluating a range of derivatives to understand how specific structural changes impact receptor binding, functional activity, and in vivo performance, ultimately leading to the identification of a lead candidate with the optimal balance of properties. nih.govresearchgate.net The challenges encountered with earlier compounds, such as the lack of oral activity seen with WAY-100635, also informed the optimization efforts leading to this compound. researchgate.net
Influence of Chemical Modifications on Receptor Affinity and Functional Activity
Exploration of Alternative Synthetic Pathways and Associated Intellectual Property
The pursuit of alternative synthetic pathways is a common practice in pharmaceutical development, driven by the need to improve yield, purity, cost-effectiveness, environmental impact, and scalability for industrial production. While specific details on numerous alternative routes for this compound in the public domain are limited, the existence of such explorations is indicated by the associated intellectual property.
A number of patents and patent applications have been filed covering various aspects of the synthesis of this compound, including alternate synthetic routes. portico.org These patents reflect ongoing efforts to optimize the manufacturing process and secure intellectual property protection for improved synthetic methodologies. Industrial-scale production methodologies often involve adaptations from laboratory methods to prioritize factors like cost-efficiency and scalability, as well as compliance with Good Manufacturing Practices (GMP). Examples of such adaptations in general chemical synthesis can include the transition from batch reactors to continuous flow systems and the use of catalytic hydrogenation. While the specific details of alternative patented routes for this compound are not extensively detailed in the immediately available search results, the mention of multiple patents covering alternate synthetic routes underscores that research and development in this area have occurred. portico.org
The landscape of intellectual property in chemical synthesis, as highlighted by the patents related to this compound, is dynamic, with ongoing efforts to identify and protect novel processes. chemotargets.com This includes exploring ways to improve efficiency and overcome challenges in the manufacturing process. The specific details within the patents would provide a more comprehensive understanding of the alternative synthetic pathways explored and the innovations claimed as intellectual property.
Compounds Mentioned and Their PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 43428316 |
| This compound hydrochloride | 43328268 |
Interactive Data Table (Example - based on general synthetic considerations, specific comparative data for this compound alternatives not found):
While specific comparative data for alternative this compound synthetic routes was not available, a hypothetical table illustrating the types of data that would be relevant in evaluating alternative synthetic pathways is provided below. This table structure reflects the parameters typically considered in chemical process development for pharmaceuticals.
| Synthetic Route | Key Steps | Overall Yield (%) | Purity (%) | Reaction Time (hours) | Key Reagents | Potential Advantages | Associated Patent(s) |
| Route 1 (Initial) | Condensation, Hydrolysis, Acylation | ~75 portico.org | Not specified | Not specified | (S)-oxathiazole, Piperazine derivative, 4-cyanobenzoyl chloride, K2CO3, HCl portico.org | Established route | Mentioned in patents (3-5) portico.org |
| Route 2 (Alternative A) | Hypothetical steps | Hypothetical data | Hypothetical data | Hypothetical data | Hypothetical reagents | Hypothetical advantages (e.g., higher yield, fewer steps) | Hypothetical patent number |
| Route 3 (Alternative B) | Hypothetical steps | Hypothetical data | Hypothetical data | Hypothetical data | Hypothetical reagents | Hypothetical advantages (e.g., lower cost, greener chemistry) | Hypothetical patent number |
Note: The data in Routes 2 and 3 are purely hypothetical and for illustrative purposes only, demonstrating the type of information that would be presented if detailed data on alternative synthetic pathways were publicly available.
Molecular Mechanisms of Action: Preclinical Investigations of Lecozotan
Serotonin (B10506) 5-HT1A Receptor Antagonism
Lecozotan functions as a selective antagonist of the serotonin 5-HT1A receptor researchgate.netmedchemexpress.com. This antagonism is considered a key aspect of its pharmacological profile and underlies its potential therapeutic benefits portico.orgnih.gov.
Receptor Binding Kinetics and Selectivity Profile
Studies have demonstrated that this compound exhibits high affinity for the cloned human 5-HT1A receptor nih.govmedchemexpress.com. It binds to both agonist and antagonist binding sites with reported Ki values of 1.6 nM and 4.5 nM, respectively nih.gov. This compound has shown significant selectivity for the 5-HT1A receptor, demonstrating >60-fold selectivity compared to over 60 other binding sites examined in one profile nih.gov. Another profile of 61 neurotransmitter receptors, transporters, ion channels, and enzymes revealed significant displacement (>50% at 10,000 nM) at only 13 sites, further indicating its selectivity for the 5-HT1A receptor researchgate.net.
A summary of binding affinity is presented in the table below:
| Target | Ki (nM) | Selectivity (vs 5-HT1A) | Source |
| Cloned human 5-HT1A (agonist site) | 1.6 | - | nih.gov |
| Cloned human 5-HT1A (antagonist site) | 4.5 | - | nih.govmedchemexpress.com |
| >60 other binding sites | >60-fold higher | >60-fold | nih.gov |
| 61 other sites (at 10,000 nM) | >50% displacement at 13 sites | - | researchgate.net |
Functional Characterization as a Silent Antagonist
This compound has been functionally characterized as a silent 5-HT1A receptor antagonist portico.orgnih.govnih.gov. This means it blocks the activity of agonists at the receptor without eliciting any intrinsic activity itself portico.orgnih.gov.
In Vitro Cellular Assays (e.g., Cyclic AMP Production, [35S]-GTPγS Binding)
Summary of In Vitro Functional Assay Results:
| Assay | Cell System | Agonist | This compound Effect | IC50 (nM) | Intrinsic Activity Alone | Source |
| Cyclic AMP Production | CHO cells + human 5-HT1A receptor | 8-OH-DPAT | Completely blocked inhibition of forskolin-induced cAMP | 25.1 | None | portico.org |
| [35S]-GTPγS Binding | CHO cells + human 5-HT1A receptor | 8-OH-DPAT | Completely blocked increased GTPγS binding | 36.7 | None | portico.org |
In Vivo Neurochemical Assays (e.g., Microdialysis for 5-HT Extracellular Levels)
In vivo microdialysis studies in conscious rats have further supported this compound's antagonist profile portico.orgnih.govresearchgate.net. Administration of the 5-HT1A agonist 8-OH-DPAT (0.3 mg/kg s.c.) typically induces a significant decrease in extracellular levels of 5-HT in the hippocampus portico.orgnih.govresearchgate.net. Pretreatment with this compound (0.3 mg/kg s.c.) completely attenuated this 8-OH-DPAT-induced decrease in hippocampal extracellular 5-HT portico.orgnih.govresearchgate.net. Importantly, this compound administered alone at doses up to 3 mg/kg s.c. did not produce any agonist-like effects on extracellular 5-HT levels, confirming its lack of intrinsic activity in this in vivo model portico.orgnih.gov. In a rat in vivo electrophysiology assay, this compound (0.3 mg/kg s.c.) alone did not alter dorsal raphe neuronal firing, but it significantly antagonized the inhibitory effect of 8-OH-DPAT on dorsal raphe firing portico.org. High doses of 8-OH-DPAT were required to overcome this compound's antagonist effect portico.org.
In Vivo Neurochemical Findings:
| Assay | Species | Brain Region | Treatment | Effect on 5-HT Extracellular Levels | Source |
| Microdialysis | Rat | Hippocampus | 8-OH-DPAT (0.3 mg/kg s.c.) | Decrease | portico.orgnih.govresearchgate.net |
| Microdialysis | Rat | Hippocampus | This compound (0.3 mg/kg s.c.) + 8-OH-DPAT | Attenuated decrease | portico.orgnih.govresearchgate.net |
| Microdialysis | Rat | Hippocampus | This compound alone (up to 3 mg/kg s.c.) | No agonist-like effects | portico.orgnih.gov |
| Electrophysiology (Dorsal Raphe Firing) | Rat | Dorsal Raphe | This compound alone (0.3 mg/kg s.c.) | No change | portico.org |
| Electrophysiology (Dorsal Raphe Firing) | Rat | Dorsal Raphe | This compound (0.3 mg/kg s.c.) + 8-OH-DPAT | Antagonized inhibition | portico.org |
Modulation of Excitatory Neurotransmitter Systems
Beyond its direct antagonism of the 5-HT1A receptor, preclinical studies indicate that this compound modulates excitatory neurotransmitter systems, particularly enhancing the release of acetylcholine (B1216132) and glutamate (B1630785) portico.orgnih.govnih.gov. This is hypothesized to occur by relieving the inhibitory tone exerted by the serotonergic system on cholinergic and glutamatergic pathways portico.org.
Enhancement of Acetylcholine Release
This compound has been shown to enhance the release of acetylcholine, a neurotransmitter critical for cognitive functions portico.orgnih.govnih.gov. In vivo microdialysis studies in the rat hippocampal CA1 region demonstrated that this compound (1.0 mg/kg s.c.) produced a small but significant increase in extracellular acetylcholine levels, reaching 146% of baseline portico.org. Furthermore, this compound significantly potentiated potassium chloride-stimulated acetylcholine release portico.orgnih.govnih.govresearchgate.net. While infusion of 100 mM potassium chloride stimulated acetylcholine release to 200% of baseline, co-administration of this compound (1.0 mg/kg s.c.) further potentiated this stimulated release to 275% of basal levels portico.org. This potentiation of stimulated acetylcholine release suggests that this compound enhances activity in neural pathways important for cognitive processes portico.org.
Effect of this compound on Acetylcholine Release:
| Assay | Species | Brain Region | Treatment | Effect on Extracellular Acetylcholine Levels | Source |
| Microdialysis | Rat | Hippocampus (CA1) | This compound (1.0 mg/kg s.c.) | 146% of baseline | portico.org |
| Microdialysis | Rat | Hippocampus (CA1) | KCl (100 mM) | 200% of baseline | portico.org |
| Microdialysis | Rat | Hippocampus (CA1) | This compound (1.0 mg/kg s.c.) + KCl (100 mM) | Potentiated to 275% of basal levels | portico.org |
| Microdialysis | Rat | Hippocampus (Dentate Gyrus) | This compound + KCl stimulated | Significantly potentiated release | nih.govnih.govresearchgate.net |
Neurochemical Responses in Cholinergic Lesion Models
Preclinical studies have also examined the efficacy of this compound in animal models with compromised cholinergic systems. Specific cholinergic lesions of the hippocampus, induced by neurotoxins in marmosets, lead to significant impairments in learning tasks such as visuospatial discrimination. portico.orgnih.govresearchgate.net Treatment with this compound (2 mg/kg i.m.) was shown to reverse these learning deficits in marmosets with cholinergic lesions. portico.orgnih.govresearchgate.nettargetmol.com This suggests that this compound's modulation of the cholinergic system contributes to its potential cognitive-enhancing effects, particularly in conditions characterized by cholinergic dysfunction.
Potentiation of Glutamate Release
In addition to its effects on acetylcholine, this compound has been shown to influence glutamate release. Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a crucial role in synaptic plasticity, learning, and memory.
Potassium-Stimulated Glutamate Release in Dentate Gyrus
In vivo microdialysis studies in the rat dentate gyrus, another hippocampal subregion vital for cognitive function, have demonstrated that this compound significantly augments KCl-induced increases in glutamate release. portico.orgnih.govresearchgate.nettargetmol.com this compound (0.3 mg/kg s.c.) produced a substantial enhancement of K+-induced glutamate release, increasing extracellular glutamate levels by 471.5% over baseline levels and 318% over the maximum effect observed with KCl alone. portico.org At a dose of 1.0 mg/kg s.c., this compound by itself had no effect on basal glutamate levels. portico.org
These data indicate that this compound is a potent enhancer of stimulated glutamate release in the dentate gyrus.
Table 2: Effect of this compound on Extracellular Glutamate Levels in Rat Dentate Gyrus
| Treatment | Extracellular Glutamate (% of Baseline) |
| Vehicle | 100 |
| This compound (1.0 mg/kg s.c.) | No significant effect portico.org |
| KCl (Stimulated Release) | 100 (normalized maximum effect) portico.org |
| This compound (0.3 mg/kg s.c.) + KCl (Stimulated Release) | 471.5 (over baseline), 318 (over KCl alone) portico.org |
Note: Data represents levels relative to baseline or KCl-alone stimulated release in in vivo microdialysis studies.
Neurochemical Responses in Glutamatergic Antagonism Models
Similar to the studies in cholinergic lesion models, preclinical research has investigated this compound's effects in models where the glutamatergic system is impaired. Learning deficits induced by the glutamatergic antagonist MK-801 in marmosets were reversed by treatment with this compound (2 mg/kg i.m.). portico.orgnih.govresearchgate.net This finding supports the role of this compound's action on glutamatergic neurotransmission in its cognitive-enhancing properties.
Analysis of 5-HT1A Receptor Sensitivity and Tolerance Development in Preclinical Models
A critical aspect of evaluating a receptor antagonist for chronic conditions is the potential for the development of tolerance or receptor desensitization. Preclinical studies with this compound have specifically addressed this. Chronic administration of this compound did not induce 5-HT1A receptor tolerance or desensitization in behavioral models indicative of 5-HT1A receptor function. portico.orgnih.govresearchgate.nettargetmol.comresearchgate.net This suggests that the effectiveness of this compound as a 5-HT1A antagonist is maintained over time in preclinical settings, which is a favorable characteristic for a potential therapeutic agent aimed at chronic cognitive deficits.
In vitro studies using CHO cells stably transfected with the human 5-HT1A receptor further characterized this compound's interaction with the receptor. This compound displayed a full antagonist profile, completely blocking the effects of a 5-HT1A full agonist without exhibiting any intrinsic agonist activity. portico.org The inhibitory constant (Ki) for this compound at the cloned human 5-HT1A receptor was reported as 4.5 nM. medchemexpress.com
Table 3: In Vitro 5-HT1A Receptor Binding and Activity of this compound
| Assay | Target | Result | Value |
| Radioligand Binding (e.g., [3H]-8-OH-DPAT) | Human 5-HT1A Receptor | Binding Affinity (Ki) | 4.5 nM medchemexpress.com |
| cAMP Production Assay (Agonist challenge) | Human 5-HT1A Receptor | Full Antagonist Profile | IC50 = 25.1 nM (blocking agonist) portico.org |
| [35S]-GTPγS Binding Assay (Agonist challenge) | Human 5-HT1A Receptor | Complete blockade of agonist effect portico.org | IC50 = 36.7 nM (blocking agonist) portico.org |
| In Vivo Electrophysiology (Rat Dorsal Raphe) | Presynaptic 5-HT1A Autoreceptors | Antagonized agonist-induced inhibition portico.orgresearchgate.net | - |
Note: IC50 values are for blocking the effect of a full agonist.
Investigation of Heterosynaptic Actions and Inter-Neurotransmitter Pathway Modulation
The preclinical data collectively support the concept that this compound's effects are mediated, at least in part, through heterosynaptic modulation. By antagonizing inhibitory 5-HT1A receptors, this compound is thought to relieve the serotonergic inhibitory tone that is exerted on other neurotransmitter systems, including the cholinergic and glutamatergic pathways. portico.orgnih.govresearchgate.net This disinhibition leads to the observed enhancement of stimulated acetylcholine and glutamate release in hippocampal regions. portico.orgnih.govresearchgate.nettargetmol.com This mechanism represents a novel approach to addressing cognitive deficits, particularly those associated with neurodegenerative conditions where these neurotransmitter systems may be compromised. The heterosynaptic nature of this compound's actions, modulating multiple neurotransmitter pathways through a single receptor target, distinguishes its mechanism from compounds that directly target only one neurotransmitter system. nih.govresearchgate.net
Preclinical Pharmacological Efficacy in Animal Models of Cognitive Function
Assessment of Cognitive Enhancement Across Mammalian Species
Studies in both rodent and non-human primate models have provided insights into the potential of lecozotan to enhance cognitive function.
Rodent Models of Learning and Memory
Rodent models are widely used in preclinical cognitive research due to their amenability to behavioral testing and the ability to induce specific cognitive deficits.
Scopolamine-Induced Amnesia Paradigms
Scopolamine, a muscarinic receptor antagonist, is commonly used to induce temporary cognitive impairment in rodents, mimicking some aspects of memory deficits observed in conditions like Alzheimer's disease by blocking cholinergic neurotransmission. nih.govnih.gov Studies have investigated the ability of this compound to counteract these scopolamine-induced deficits. Research in rats has shown that this compound can prevent memory impairment induced by scopolamine. Similarly, studies in mice have demonstrated that this compound enhanced cognitive function in a scopolamine-induced amnesia model. researchgate.netresearchgate.net
General Learning and Memory Tasks (e.g., Maze Performance)
Beyond chemically induced amnesia, this compound's effects have been assessed in standard rodent learning and memory tasks, such as maze performance. Maze tests, including the Morris water maze and radial arm maze, are used to evaluate spatial learning and memory. anilocus.comnih.gov Preclinical studies in rats have indicated that this compound improves learning and memory in a dose-dependent manner.
Non-Human Primate Models of Cognitive Performance
Non-human primate models are considered more translatable to human cognition due to their greater neurobiological complexity.
Aged Rhesus Monkeys (e.g., Delayed Match-to-Sample Tasks)
Aged rhesus monkeys are utilized to study age-related cognitive decline. The delayed match-to-sample task is a common test in these models to assess working memory and attention. portico.orgnih.gov Studies have shown that this compound produced a significant improvement in task performance efficiency in aged rhesus monkeys. researchgate.netnih.govtargetmol.comresearchgate.net One study reported improved task performance efficiency at an optimal dose.
Marmosets with Induced Cognitive Deficits (e.g., MK-801 Administration, Cholinergic Lesions)
Marmosets are another non-human primate model used to investigate cognitive function and deficits. Cognitive impairments can be induced through various methods, including administration of the NMDA receptor antagonist MK-801 or by creating cholinergic lesions. portico.orgnih.gov
Studies in marmosets have demonstrated that this compound effectively reversed learning deficits induced by the glutamatergic antagonist MK-801. nih.govtargetmol.comresearchgate.net This reversal returned the mean learning score to levels observed in control animals that did not receive MK-801. portico.org
Furthermore, this compound has been shown to reverse cognitive deficits associated with specific cholinergic lesions of the hippocampus in marmosets. researchgate.netnih.gov These lesions, induced by a neurotoxin targeting cholinergic input, result in significant impairment in learning visuospatial discrimination tasks. portico.org Treatment with this compound prior to testing abolished this learning impairment, bringing the mean learning score back to near that of non-lesioned animals. portico.org this compound showed no effect in non-lesioned animals in this model. portico.org
Data from Select Preclinical Studies:
| Animal Model | Cognitive Task / Deficit | Key Finding | Source |
| Rat | Scopolamine-induced amnesia | Prevented memory impairment. | |
| Mouse | Scopolamine-induced amnesia | Enhanced cognitive function. | researchgate.netresearchgate.net |
| Rat | General learning and memory (e.g., maze) | Improved learning and memory in a dose-dependent manner. | |
| Aged Rhesus Monkey | Delayed Match-to-Sample | Produced significant improvement in task performance efficiency. | researchgate.netnih.govtargetmol.comresearchgate.net |
| Marmoset | MK-801 induced cognitive deficits | Completely reversed deficits, returning performance to control levels. | portico.orgnih.govtargetmol.comresearchgate.net |
| Marmoset | Cholinergic lesions (VDB lesion) | Abolished learning impairment, returning performance to near non-lesioned. | researchgate.netportico.orgnih.gov |
Behavioral Pharmacology Assessments
Behavioral pharmacology studies in animal models have been employed to assess the impact of this compound on cognitive processes and other behavioral domains.
Drug Discrimination Studies and Receptor Functional Specificity
Drug discrimination studies are valuable tools for characterizing the subjective effects of compounds and inferring their receptor interactions. In studies involving rats trained to discriminate the 5-HT1A receptor agonist 8-hydroxy-2-dipropylaminotetralin (8-OH-DPAT), this compound did not substitute for 8-OH-DPAT. nih.govtargetmol.comresearchgate.net This indicates that this compound does not produce the same internal cues as a 5-HT1A agonist. Furthermore, this compound produced a dose-related blockade of the discriminative stimulus cue induced by the 5-HT1A agonist. nih.govtargetmol.comresearchgate.netgoogle.com This antagonistic effect in drug discrimination paradigms supports this compound's classification as a 5-HT1A receptor antagonist and provides evidence for its functional specificity at this receptor subtype in vivo.
Evaluation of Non-Cognitive Behavioral Phenotypes (e.g., Anxiety-like Behaviors, Affective States, Locomotor Activity)
Beyond its effects on cognitive function, preclinical studies have also examined the impact of this compound on non-cognitive behavioral phenotypes, such as anxiety-like behaviors and locomotor activity. In studies conducted in rats, this compound did not significantly affect anxiety or behavioral depression. Additionally, in a mouse model of Alzheimer's disease (APP/PS1 mice), this compound did not influence anxiety-like behaviors or locomotor activity. aginganddisease.org These findings suggest that at the doses and conditions tested in these specific models, this compound's primary effects may be directed towards cognitive processes rather than broadly impacting affective states or general motor activity.
Neurochemical Correlates of Cognitive Improvement in Vivo Animal Models
Investigations into the neurochemical effects of this compound in vivo animal models have revealed potential mechanisms underlying its observed cognitive benefits. A key finding is the ability of this compound to enhance the release of key excitatory neurotransmitters in brain regions critical for cognitive function, such as the hippocampus.
Studies using in vivo microdialysis in conscious rats have demonstrated that this compound significantly potentiates the potassium chloride-stimulated release of both glutamate (B1630785) and acetylcholine (B1216132) in the dentate gyrus of the hippocampus. nih.govtargetmol.comresearchgate.net For instance, this compound at a dose of 1.0 mg/kg s.c. significantly potentiated the increase in extracellular acetylcholine levels induced by potassium stimulation in the CA1 region of the hippocampus. researchgate.net This enhancement of stimulated acetylcholine release reached 275% of basal levels when co-administered with potassium chloride, compared to 200% with potassium chloride alone and 146% with this compound alone at the same dose. researchgate.netportico.org Similar potentiation has been observed for glutamate release. nih.govtargetmol.comresearchgate.netportico.org These neurochemical effects, particularly the enhancement of stimulated excitatory neurotransmitter release in hippocampal pathways, are considered important correlates of the cognitive improvements observed in animal models of learning and memory. nih.govportico.org
Neurotransmitter Release in Hippocampus (Rat CA1 Region)
| Condition | Extracellular Acetylcholine (% of Basal) |
| Vehicle | ~125 |
| 100 mM KCl Infusion | 200 |
| This compound (1.0 mg/kg s.c.) | 146 |
| This compound (1.0 mg/kg s.c.) + 100 mM KCl Infusion | 275 |
Note: Data is approximate based on graphical representation and text descriptions from source researchgate.netportico.org.
Chronic administration of this compound in a behavioral model indicative of 5-HT1A receptor function did not induce receptor tolerance or desensitization. nih.govtargetmol.comresearchgate.net
Drug Discovery and Preclinical Development Aspects of Lecozotan
Target Validation and Rationale for 5-HT1A Receptor Modulation in Cognitive Disorders
The 5-HT1A receptor is a subtype of serotonin (B10506) receptors found in various brain regions, including those critical for cognitive function like the hippocampus and prefrontal cortex. wikipedia.orgaginganddisease.org Activation of 5-HT1A receptors is known to influence cognitive processes. Conversely, evidence suggests that modulating these receptors, particularly through antagonism, can potentially improve cognitive function. researchgate.netwikipedia.org The rationale for targeting the 5-HT1A receptor with this compound in cognitive disorders stems from findings that 5-HT1A antagonists can enhance the release of key neurotransmitters like acetylcholine (B1216132) and glutamate (B1630785) in brain areas such as the hippocampus, which are crucial for learning and memory. wikipedia.orgresearchgate.netresearchgate.net Deficits in glutamatergic and cholinergic systems are implicated in cognitive decline observed in conditions like Alzheimer's disease. researchgate.netportico.orgmdpi.com Therefore, antagonizing the 5-HT1A receptor with a compound like this compound was hypothesized as a strategy to counteract these neurotransmitter deficits and improve cognitive performance. wikipedia.orgresearchgate.net
Hit-to-Lead and Lead Optimization Strategies
The process of identifying and refining this compound likely involved typical hit-to-lead and lead optimization strategies. This phase focuses on taking initial active compounds ("hits") identified through screening and improving their properties to create promising drug candidates ("leads"). upmbiomedicals.com Lead optimization involves modifying the chemical structure of lead compounds to enhance their potency, selectivity for the target receptor (5-HT1A in this case), and improve their pharmacokinetic and safety profiles. upmbiomedicals.comvichemchemie.comnih.gov
In Vitro ADME-Tox Studies for Lead Advancement
In vitro ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies are fundamental in the lead optimization phase to assess how a compound is handled by the body and to identify potential toxicities early on. evotec.comiapchem.org These studies utilize cell-based assays and other laboratory techniques to evaluate aspects such as metabolic stability, potential for drug-drug interactions, and cytotoxicity. evotec.comiapchem.orgnih.gov Such data helps in selecting compounds with favorable profiles for further in vivo testing and minimizing the risk of failure in later development stages. evotec.com While specific in vitro ADME-Tox data for this compound were not detailed in the search results, these studies would have been a critical part of its preclinical evaluation to determine its suitability for advancement.
In Vivo Pharmacokinetic and Pharmacodynamic Testing for Target Engagement and Exposure
In vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential to understand how a drug behaves in a living organism and to confirm that it reaches and interacts with its intended target. evotec.complos.orgnih.gov In the case of this compound, in vivo studies in animal models were conducted to assess its absorption, distribution (including brain penetration), metabolism, and excretion, as well as its interaction with the 5-HT1A receptor. researchgate.netportico.org
Studies using in vivo microdialysis in rats demonstrated that this compound could antagonize the effects of a 5-HT1A agonist and enhance the release of acetylcholine and glutamate in the hippocampus. researchgate.netportico.org This provided evidence of target engagement and a potential mechanism for its cognitive effects. researchgate.netportico.org Pharmacokinetic studies in animals would have characterized parameters such as plasma concentration-time profiles, bioavailability, and clearance, which are crucial for determining appropriate dosing for preclinical efficacy studies and for predicting human pharmacokinetics. portico.orgplos.orgnih.gov
Table 1 summarizes some general aspects related to in vivo PK/PD testing relevant to compounds like this compound.
| Aspect | Description | Relevance to this compound |
| Pharmacokinetics (PK) | Study of drug absorption, distribution, metabolism, and excretion. | Essential for understanding how this compound is handled by the body and its brain exposure. portico.orgplos.org |
| Pharmacodynamics (PD) | Study of a drug's effects on the body and its mechanism of action. | Crucial for confirming this compound's interaction with 5-HT1A receptors and its impact on neurotransmitter release. researchgate.netportico.orgplos.org |
| Target Engagement | Confirmation that the drug binds to and modulates its intended target. | Demonstrated for this compound through studies showing antagonism of 5-HT1A effects and enhanced neurotransmitter release. researchgate.netportico.org |
| PK/PD Relationship | Correlation between drug exposure (PK) and its effects (PD). | Helps determine the dose and exposure levels required for desired pharmacological activity. plos.orgcambridge.org |
Design of Preclinical Efficacy Studies for Candidate Selection and Optimization
Preclinical efficacy studies are designed to evaluate a drug candidate's potential therapeutic benefits in animal models that mimic aspects of the human disease. ppd.com For this compound, developed for cognitive disorders, efficacy was assessed in various animal models of learning and memory. researchgate.netresearchgate.net These studies are crucial for determining if a compound has the desired pharmacological activity and for selecting the most promising candidates for further development. ppd.com
Studies in aged rhesus monkeys showed that this compound improved task performance efficiency. researchgate.net In marmosets, this compound was shown to reverse learning deficits induced by a glutamatergic antagonist and by specific cholinergic lesions of the hippocampus. researchgate.net Rodent models of learning and memory were also utilized, where this compound demonstrated the ability to enhance memory and prevent scopolamine-induced memory impairment. researchgate.net The design of these studies involved specific behavioral tasks known to assess different aspects of cognitive function. researchgate.netresearchgate.net
Table 2 summarizes some preclinical efficacy findings for this compound.
| Animal Model | Cognitive Aspect Assessed | Key Finding | Source |
| Aged Rhesus Monkeys | Task Performance Efficiency | Significant improvement at optimal dose. | researchgate.net |
| Marmosets | Learning Deficits (induced by MK-801 and cholinergic lesions) | Reversal of deficits. | researchgate.net |
| Rodents | Learning and Memory | Enhanced memory, prevented scopolamine-induced memory impairment. | researchgate.net |
Allometric Scaling Methods for Translating Preclinical Dosing to Translational Research
Allometric scaling is a widely used method in drug development to predict human pharmacokinetic parameters and estimate a safe starting dose for first-in-human clinical trials based on data from preclinical animal species. biomedpharmajournal.orgallucent.com This approach involves examining the relationship between physiological parameters (such as clearance or volume of distribution) and body weight across different species and using this relationship to extrapolate to humans. biomedpharmajournal.orgnih.gov
For small molecule drugs like this compound, standard allometric approaches have been established. nih.gov While the specific allometric scaling methods applied to this compound were not detailed in the search results, this process would have been essential for translating the effective doses observed in preclinical animal models to a predicted dose range for initial human studies. biomedpharmajournal.orgallucent.com Allometric scaling helps bridge the gap between preclinical findings and clinical research by providing a data-driven basis for dose selection, although it has limitations and often requires refinement with human data. biomedpharmajournal.orgallucent.comnih.gov
Advanced Research Perspectives and Future Directions for Lecozotan Research
Further Elucidation of 5-HT1A Receptor Subtype Specificity and Ligand Bias Signaling Pathways
Despite being characterized as a selective 5-HT1A receptor antagonist, further research is needed to comprehensively delineate Lecozotan's precise interactions with this receptor subtype. The 5-HT1A receptor exists as both a somatodendritic autoreceptor in the raphe nuclei and as a postsynaptic heteroreceptor in forebrain areas like the cortex and hippocampus. nih.govresearchgate.net These populations can mediate distinct or even opposing physiological effects. nih.govresearchgate.netaginganddisease.orgrsc.org
Future studies should aim to precisely quantify this compound's affinity and functional activity at these distinct pre- and post-synaptic receptor populations in various brain regions. This could involve detailed in vitro binding assays using tissue from specific brain areas or genetically modified cells expressing only one receptor population. Furthermore, investigating ligand bias signaling pathways is crucial. nih.govresearchgate.netnih.gov Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate certain intracellular signaling cascades (e.g., Gαi, Gαo, ERK1/2 phosphorylation, adenylyl cyclase inhibition) over others upon binding to the same receptor. nih.govresearchgate.netnih.govd-nb.info Given that 5-HT1A receptor signaling cascades can differ between brain regions and cell types, understanding if this compound exhibits any signaling bias could provide insights into its regional specificity of action and potentially explain its observed pro-cognitive effects without significant anxiolytic or antidepressant effects typically associated with full 5-HT1A agonists or antagonists acting on autoreceptors. researchgate.net Advanced techniques, such as BRET or FRET assays measuring G protein coupling or arrestin recruitment, could be employed to profile this compound's signaling fingerprint.
Application of Multiscale Computational Modeling to Serotonergic Drug Effects
The serotonergic system is a complex network influencing numerous brain functions, including cognition. mdpi.com Multiscale computational modeling offers a powerful tool to integrate data from different levels of biological organization – from molecular interactions at the receptor level to cellular firing patterns and network dynamics – to understand how serotonergic drugs like this compound exert their effects. nih.govnih.gov
Future research should leverage computational modeling to simulate the impact of this compound's 5-HT1A receptor antagonism on serotonergic tone and downstream neurotransmitter systems, such as cholinergic and glutamatergic pathways, which are known to be modulated by this compound. researchgate.netcore.ac.uknih.govwikipedia.org Models could incorporate kinetic data of this compound binding, its potential ligand bias, and the known distribution and connectivity of 5-HT1A receptors and the neurons they modulate. This could help predict the effects of different dosing regimens or administration routes on neurotransmitter release in specific brain regions relevant to cognition, such as the hippocampus and prefrontal cortex. wikipedia.org Furthermore, computational models could be used to explore the interplay between serotonergic dysfunction, as seen in conditions like Alzheimer's disease, and the effects of this compound, potentially identifying optimal intervention strategies or predicting patient response based on individual differences in serotonergic system parameters. nih.govnih.gov
Investigation of Polypharmacology Approaches and Combination Therapies for Complex Neurological Conditions
Complex neurological conditions, such as Alzheimer's disease, involve multiple interacting pathological pathways. mdpi.commdpi.com While this compound targets the serotonergic system, its full therapeutic potential, particularly in multifactorial diseases, may be realized through polypharmacology or combination therapies. mdpi.commdpi.comresearchgate.netunibo.it Polypharmacology involves the use of agents that act on multiple targets, either as single multi-target directed ligands or as combinations of drugs. mdpi.comunibo.it
Future research should investigate the potential synergistic or additive effects of combining this compound with compounds targeting other relevant pathways in cognitive impairment. This could include agents that enhance cholinergic or glutamatergic neurotransmission, reduce amyloid-beta or tau pathology, or modulate neuroinflammation. researchgate.netnih.govmdpi.com Preclinical studies using relevant animal models could evaluate the efficacy of such combinations on cognitive endpoints. mdpi.com Computational approaches could also be employed to predict beneficial drug combinations based on known pathway interactions. mdpi.com This research direction acknowledges that a single-target approach may be insufficient for complex neurodegenerative diseases and explores how modulating the serotonergic system with this compound can be integrated into broader therapeutic strategies. mdpi.commdpi.comresearchgate.net
Detailed Analysis of Pre- and Post-synaptic Receptor Contributions to Cognitive Processing
The differential localization and function of pre- and post-synaptic 5-HT1A receptors suggest they may play distinct roles in cognitive processing. nih.govresearchgate.netaginganddisease.orgrsc.orgwikipedia.org Activation of presynaptic 5-HT1A autoreceptors inhibits serotonin (B10506) release, while activation of postsynaptic 5-HT1A receptors can have varied effects depending on the target neuron population. nih.govresearchgate.netaginganddisease.orgrsc.org this compound, as an antagonist, would block the effects of endogenous serotonin at these sites. researchgate.netcore.ac.uk
Future research should employ sophisticated methodologies to dissect the specific contributions of pre- and post-synaptic 5-HT1A receptor blockade by this compound to its cognitive-enhancing effects. This could involve the use of genetically modified animal models with altered expression or function of pre- or post-synaptic receptors, or the use of ligands with known bias towards one population over the other (though highly selective biased ligands for 5-HT1A receptors are still an area of active research). nih.govresearchgate.netd-nb.info Techniques such as in vivo microdialysis to measure neurotransmitter release in specific brain regions following selective receptor manipulation, combined with detailed behavioral assessments of different cognitive domains (e.g., learning, memory, executive function), are essential. Understanding the precise sites of action underlying this compound's benefits will be critical for optimizing its use and potentially designing even more targeted therapies.
Exploration of Novel Ligand Design Strategies and Advanced Synthetic Methodologies
While this compound has been characterized as a potent and selective 5-HT1A antagonist, ongoing medicinal chemistry efforts can explore novel ligand design strategies to potentially improve its pharmacological properties. researchgate.netportico.orgresearchgate.net This could include designing ligands with enhanced subtype selectivity, specific ligand bias profiles, improved pharmacokinetic properties (e.g., brain penetration, metabolic stability), or reduced off-target effects. nih.govunimi.it
Future research should focus on structure-activity relationship studies, guided by computational modeling, to identify key structural features of this compound that confer its activity and selectivity. nih.govnih.gov This could lead to the design and synthesis of novel chemical entities with potentially superior profiles. Advanced synthetic methodologies are crucial for the efficient and scalable production of this compound and its analogs. portico.orgunimi.itwarwick.ac.ukwmich.edu Exploring novel synthetic routes, including asymmetric synthesis to control chirality (as this compound is an (R)-enantiomer), green chemistry approaches, and flow chemistry techniques, can facilitate the discovery and development of new 5-HT1A receptor ligands. portico.orgunimi.itwarwick.ac.ukwmich.edu
Development and Validation of Advanced Animal Models for Simulating Human Cognitive Impairments
Preclinical animal models are indispensable for studying the mechanisms of cognitive impairment and evaluating potential therapies like this compound. researchgate.netfrontiersin.orgfrontiersin.orgxiahepublishing.comnih.gov However, a significant challenge in translating preclinical findings to clinical success is the limitations of existing animal models in fully recapitulating the complexity and heterogeneity of human cognitive disorders. frontiersin.orgfrontiersin.orgxiahepublishing.com
Q & A
Q. What is the mechanistic basis for Lecozotan's selective antagonism of 5-HT1A receptors, and how does this inform experimental design in preclinical studies?
this compound's selectivity for 5-HT1A receptors is attributed to its structural affinity for receptor binding pockets, as evidenced by its chemical structure (4-cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-(pyridin-2-yl)benzamide monohydrochloride) . To validate selectivity, researchers should employ in vitro competitive binding assays against a panel of serotonin receptor subtypes (e.g., 5-HT2A, 5-HT3) and correlate findings with in vivo models assessing cognitive enhancement via acetylcholine/glutamate release in hippocampal regions . Dose-response studies in rodents should include control groups treated with non-selective antagonists (e.g., WAY-100635) to isolate 5-HT1A-specific effects .
Q. How should researchers design Phase I trials to assess this compound's safety and pharmacokinetics (PK) in heterogeneous populations?
Phase I trials should follow a randomized, double-blind, placebo-controlled design with ascending single and multiple doses. For example, in young adults, start with 2 mg single doses and escalate to 10 mg, while elderly cohorts require adjusted dosing (e.g., 0.5–5 mg q12h) due to 35% lower clearance rates . PK parameters (Cmax, tmax, AUC) must be stratified by age and renal/hepatic function. Include pharmacodynamic (PD) markers like EEG changes or cortisol levels to assess CNS penetration, though this compound showed no significant EEG alterations in early trials .
Q. What are the key considerations for validating this compound's cognitive enhancement properties in animal models of Alzheimer's disease (AD)?
Use transgenic AD models (e.g., APP/PS1 mice) to evaluate this compound's impact on Aβ40/42 reduction and sAPPα elevation, as demonstrated in vitro . Behavioral assays (Morris water maze, novel object recognition) should be paired with microdialysis to measure hippocampal acetylcholine/glutamate release post-administration . Control for off-target effects by co-administering 5-HT1A agonists (e.g., 8-OH-DPAT) to confirm mechanism-specific outcomes .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings between this compound's pro-cognitive effects in preclinical models and its failure in Phase II clinical trials?
The discrepancy arises from adverse effects (e.g., dizziness, paraesthesia) at therapeutic doses, which limit tolerability despite cognitive benefits . To address this, conduct dose-optimization studies using PK/PD modeling to identify a therapeutic window balancing efficacy and safety. For example, explore sustained-release formulations to minimize Cmax-related toxicity while maintaining AUC above the efficacy threshold . Additionally, use translational biomarkers (e.g., CSF Aβ levels) to bridge preclinical and clinical outcomes .
Q. What methodological approaches are critical for analyzing this compound's age-dependent pharmacokinetics and implications for dosing in elderly AD patients?
Population pharmacokinetic (PopPK) modeling should incorporate covariates like age, body mass index, and CYP450 enzyme activity (e.g., CYP2D6 polymorphisms). A study comparing young (18–45 years) and elderly (>65 years) subjects found a 35% reduction in CL/F (clearance) in the elderly, necessitating dose adjustments . Use non-compartmental analysis (NCA) to derive steady-state parameters and Monte Carlo simulations to predict exposure variability in geriatric populations.
Q. How can researchers leverage 5-HT1A receptor desensitization data to refine long-term this compound dosing strategies?
Chronic administration studies in primates/rats reveal no 5-HT1A receptor tolerance, suggesting this compound's effects are sustained without desensitization . However, clinical trials reported transient adverse events peaking at tmax (~1–2 hours post-dose) . To mitigate this, propose staggered dosing (e.g., split daily doses) or adjunct therapies (e.g., acetylcholinesterase inhibitors) to reduce peak plasma concentrations. Include receptor occupancy PET imaging in follow-up trials to validate target engagement over time .
Q. What statistical methods are optimal for resolving contradictions between this compound's biochemical efficacy and clinical outcomes?
Apply Bayesian meta-analysis to integrate preclinical (e.g., Aβ reduction) and clinical data (e.g., ADAS-Cog scores), adjusting for publication bias and heterogeneity in trial designs. For instance, use random-effects models to quantify the probability of clinical success given preclinical effect sizes. Sensitivity analyses should exclude outliers (e.g., trials with high dropout rates due to adverse events) .
Methodological Guidance
- For receptor selectivity studies : Combine radioligand binding assays with functional assays (e.g., cAMP inhibition) to distinguish competitive vs. allosteric antagonism .
- For clinical trial design : Adhere to PICOT frameworks—define Population (AD patients), Intervention (this compound dose), Comparison (placebo/active control), Outcome (cognitive scores), and Time (12–24 weeks) .
- For data contradiction analysis : Use causal inference models to differentiate mechanism-based efficacy from confounding factors (e.g., comorbidities in elderly cohorts) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
